- Non-aqueous phase synthesis of trans-cefprozil via protease catalysis, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423
Cas no 92676-86-3 (Cefprozil (E)-Isomer)
Cefprozil (E)-Isomer structure
Product Name:Cefprozil (E)-Isomer
كاس عدد:92676-86-3
وسط:C18H19N3O5S
ميغاواط:389.425563097
CID:1063195
Update Time:2023-10-12
Cefprozil (E)-Isomer الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Cefprozil (E)-Isomer
- (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)
- ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester
- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
- Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)
- E-Carbomethoxymethylenthiazolidin-4-on
- E-cefprozil
- trans-Cefprozil
- (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)
- BMY 28167
-
- نواة داخلي: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
- مفتاح Inchi: WDLWHQDACQUCJR-ZAMMOSSLSA-N
- ابتسامات: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O
حساب السمة
- نوعية دقيقة: 407.11500
- الرابطة الهيدروجينية المانحين العد: 4
- عدد مستقبلات الهيدروجين بوند: 8
- عدد الذرات الثقيلة: 27
- تدوير ملزمة العد: 6
الخصائص التجريبية
- نقطة انصهار: 230° (dec)
- بسا: 170.98000
- لوغب: 2.12090
Cefprozil (E)-Isomer الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | C243925-5mg |
Cefprozil (E)-Isomer |
92676-86-3 | 5mg |
$ 165.00 | 2022-04-01 | ||
| TRC | C243925-25mg |
Cefprozil (E)-Isomer |
92676-86-3 | 25mg |
$ 645.00 | 2022-04-01 | ||
| TRC | C243925-100mg |
Cefprozil (E)-Isomer |
92676-86-3 | 100mg |
$ 1705.00 | 2022-04-01 |
Cefprozil (E)-Isomer طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Proteinase Solvents: Water ; 5 min
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
المراجع
- Preparation method of cefprozil, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
المراجع
- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Ammonium hydroxide Solvents: Water ; pH 8.0, 10 °C
1.2 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5
1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C
1.2 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5
1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C
المراجع
- Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil), Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds, Journal of Antibiotics, 1987, 40(7), 991-1005
طريقة الإنتاج 7
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Substituted vinylcephalosporin compounds and their use as antibiotics, Federal Republic of Germany, , ,
Cefprozil (E)-Isomer Raw materials
- Methyl D-(-)-4-Hydroxy-phenylglycinate
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- D-4-Hydroxyphenylglycine
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-
- (R)-α-Amino-4-hydroxy-Benzeneacetic Acid 2-Hydroxyethyl Ester
Cefprozil (E)-Isomer Preparation Products
Cefprozil (E)-Isomer الوثائق ذات الصلة
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
92676-86-3 (Cefprozil (E)-Isomer) منتجات ذات صلة
- 23325-78-2(Cephalexin monohydrate)
- 15686-71-2(Cephalexin)
- 121123-17-9(Cefprozil monohydrate)
- 92665-29-7(Cefprozil)
- 34632-04-7(L-Cephalexin)
- 66592-87-8(Cefadroxil monohydrate)
- 50370-12-2(Cefadroxil)
- 72528-40-6(Phenylglycyl Cephalexin (Mixture of diastereomers))
- 144790-28-3(L-Cefadroxil)
- 110764-35-7((2S,3’Z)-Cefprozil)
الموردين الموصى بهم
钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
Hunan Well Medicine Synthesis Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة